molecular formula C10H13NO2S B13165082 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde

5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde

Cat. No.: B13165082
M. Wt: 211.28 g/mol
InChI Key: APBHVZXDSXTYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring substituted with a methyl(oxolan-3-yl)amino group and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with methyl(oxolan-3-yl)amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound .

Mechanism of Action

The mechanism of action of 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-[methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-11(8-4-5-13-7-8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3

InChI Key

APBHVZXDSXTYPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOC1)C2=CC=C(S2)C=O

Origin of Product

United States

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